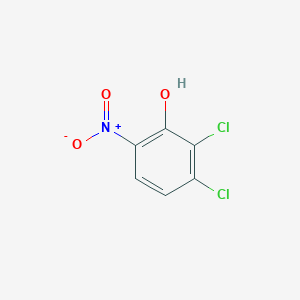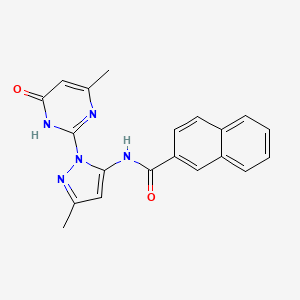![molecular formula C13H14FNO3 B2709118 1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 842971-84-0](/img/structure/B2709118.png)
1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 842971-84-0 . It has a molecular weight of 251.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid . The InChI code is 1S/C13H14FNO3/c14-11-3-1-9(2-4-11)5-6-15-8-10(13(17)18)7-12(15)16/h1-4,10H,5-8H2,(H,17,18) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on compounds structurally related to 1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has highlighted their potential as antibacterial agents. Studies have shown that pyridonecarboxylic acids and fluoroquinolones with modifications at specific positions exhibit enhanced antibacterial activities. For instance, certain naphthyridine derivatives have been identified for their superior in vitro and in vivo antibacterial properties, underscoring the significance of structural modifications in enhancing antimicrobial efficacy (Egawa et al., 1984). Similarly, modifications leading to fluoroquinolone compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, have been synthesized and evaluated for their potent antibacterial activities, demonstrating the critical role of structural alterations in achieving desired biological activities (Miyamoto et al., 1987).
Fluorescent Sensing
Another intriguing application area is the development of fluorescent sensors. Heteroatom-containing luminogens based on similar core structures have demonstrated unique aggregation-induced emission (AIE) characteristics. These properties allow them to act as effective fluorescent pH sensors in both solution and solid states, with potential applications in chemosensing for detecting acidic and basic organic vapors. The ability of these compounds to exhibit reversible emission changes upon protonation and deprotonation makes them invaluable tools in the development of responsive materials for various sensing applications (Yang et al., 2013).
Organic Synthesis
In organic synthesis, the structural motifs similar to this compound serve as versatile intermediates. For example, the preparation of compounds like ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate highlights the importance of such structures in synthesizing complex molecules. These compounds are critical intermediates in the synthesis of anticoagulants and other pharmacologically important molecules, illustrating the broad utility of these core structures in medicinal chemistry and drug development (Kiely, 1991).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)5-6-15-8-10(13(17)18)7-12(15)16/h1-4,10H,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKVDIMYSYXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2709041.png)
![3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2709044.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2709045.png)
![3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2709048.png)
![N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2709049.png)
![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)
![7-[(2-Bromophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2709055.png)


